4-[(4-Fluorophenoxy)methyl]benzoate
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Overview
Description
4-[(4-Fluorophenoxy)methyl]benzoate is an organic compound with the molecular formula C14H10FO3 It is a derivative of benzoic acid and features a fluorophenoxy group attached to the benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorophenoxy)methyl]benzoate typically involves the esterification of 4-[(4-fluorophenoxy)methyl]benzoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenoxy)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-[(4-Fluorophenoxy)methyl]benzoic acid.
Reduction: 4-[(4-Fluorophenoxy)methyl]benzyl alcohol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
4-[(4-Fluorophenoxy)methyl]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-Fluorophenoxy)methyl]benzoate involves its interaction with specific molecular targets. The fluorophenoxy group can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, influencing their activity. The benzoate moiety can also participate in various biochemical pathways, modulating cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-fluorophenoxy)benzoate
- 4-(4-Fluorophenoxy)benzoic acid
- 4-(4-Fluorophenoxy)methylbenzyl alcohol
Uniqueness
4-[(4-Fluorophenoxy)methyl]benzoate is unique due to its specific combination of a fluorophenoxy group and a benzoate ester. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C14H10FO3- |
---|---|
Molecular Weight |
245.22 g/mol |
IUPAC Name |
4-[(4-fluorophenoxy)methyl]benzoate |
InChI |
InChI=1S/C14H11FO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8H,9H2,(H,16,17)/p-1 |
InChI Key |
BXDPRCJDARSTDY-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)F)C(=O)[O-] |
Origin of Product |
United States |
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